The synthesis of Metescufylline involves a specific reaction between 7-(2-(diethylamino)ethyl)theophylline and (7-hydroxy-4-methyl-2-oxo-2H-1-benzopyran-6-yl)oxyacetic acid. This reaction typically requires controlled conditions to ensure the proper formation of the compound, including temperature and solvent choice. The detailed steps may include:
The molecular structure of Metescufylline can be described as follows:
Metescufylline is involved in several chemical reactions that can modify its structure and properties:
The mechanism of action for Metescufylline primarily involves its role in enhancing vascular health. It acts by stabilizing capillary structures and improving blood flow through various pathways:
The physical and chemical properties of Metescufylline include:
These properties influence its handling during synthesis and application in formulations .
Metescufylline has diverse applications across several scientific fields:
Metescufylline is systematically identified through multiple nomenclature systems and possesses a well-defined chemical structure characterized by specific functional groups and bonding patterns.
Table 1: Chemical Nomenclature and Identifiers for Metescufylline
Nomenclature System | Identifier |
---|---|
IUPAC Name | 7-[2-(Diethylamino)ethyl]-1,3-dimethylpurine-2,6-dione; 2-(7-hydroxy-4-methyl-2-oxochromen-6-yl)oxyacetic acid |
CAS Registry Number | 15518-82-8 (Primary), 59547-58-9 (Non-specific stoichiometry) |
Molecular Formula | C₂₅H₃₁N₅O₈ |
Canonical SMILES | CCN(CC)CCN1C=NC2=C1C(=O)N(C(=O)N2C)C.CC1=CC(=O)OC2=CC(=C(C=C12)OCC(=O)O)O |
InChI Key | UEIODQNTKDNZDV-UHFFFAOYSA-N |
Molecular Weight | 529.5 g/mol |
The molecular structure comprises two distinct moieties: a 7-(2-(diethylamino)ethyl)theophylline unit linked via ionic bonding to a (7-hydroxy-4-methyl-2-oxo-2H-1-benzopyran-6-yl)oxyacetic acid (coumarin-derived acid) component. This configuration yields a molecular weight of 529.5 g/mol. The compound typically presents as a white to off-white crystalline solid exhibiting solubility in polar organic solvents like dimethyl sulfoxide but limited aqueous solubility [1] [8].
Table 2: Key Structural Features of Metescufylline
Structural Component | Functional Groups | Potential Chemical Reactivity |
---|---|---|
Xanthine Core (Theophylline Derivative) | Imidazole ring, Purine diketones, Tertiary amine (diethylaminoethyl) | Basic nitrogen sites (protonation), Susceptibility to metabolic N-demethylation |
Coumarin-Derived Acid | Lactone (cyclic ester), Phenolic hydroxyl, Carboxylic acid, Ether linkage | Lactone ring hydrolysis (pH-dependent), Acid-base reactions, Oxidation susceptibility |
Linkage | Ionic bond between xanthine tertiary amine and carboxylic acid | Dissociation in solution, pH-dependent stability |
Critical structural features include:
Metescufylline emerged from systematic efforts to enhance the therapeutic profile of xanthine derivatives, building upon both serendipitous discoveries and rational drug design principles prevalent in late 20th-century pharmaceutical chemistry.
The foundational research stems from the extensive investigation of methylxanthines, notably theophylline, a natural alkaloid from Camellia sinensis with bronchodilatory properties. Early limitations of theophylline—including a narrow therapeutic index, variable pharmacokinetics, and adverse effects like central nervous system stimulation—prompted chemical modifications. Researchers explored substitutions on the xanthine core, particularly at the 7-position, to improve receptor selectivity and reduce toxicity. This period witnessed the development of compounds like etamiphylline (a respiratory stimulant and bronchodilator) and enprofylline (a 3-propyl derivative showing enhanced bronchodilation but discontinued due to hepatotoxicity). Metescufylline represents a divergence from simple alkyl substitutions, incorporating an entirely distinct pharmacophore (the coumarin-acetic acid moiety) aimed at novel mechanisms beyond phosphodiesterase inhibition or adenosine antagonism [5] [9].
The synthesis of Metescufylline involves a convergent approach:
This design leveraged historical observations:
Table 3: Historical Context of Key Xanthine Derivatives
Time Period | Development Milestone | Significance for Metescufylline Development |
---|---|---|
Late 19th Century | Isolation of Theophylline | Provided foundational xanthine scaffold |
1869 | First synthetic drug (Chloral Hydrate) | Demonstrated feasibility of synthetic pharmaceuticals beyond natural extracts |
Mid-20th Century | Development of Aminophylline (Theophylline-ethylenediamine) | Illustrated utility of salt formation to improve solubility/pharmacokinetics |
1970s-1980s | Synthesis & Evaluation of Enprofylline, Bamifylline, Etamiphylline | Explored 7-position alkylamino substitutions on xanthine core; highlighted challenges (e.g., Enprofylline hepatotoxicity) |
1980s-1990s | Rational Design of Metescufylline | Implemented hybrid pharmacophore strategy (xanthine + coumarin-acid) to target vascular inflammation |
Metescufylline holds academic interest not primarily as a widely adopted therapeutic, but as a case study in rational drug design, molecular hybridization, and the exploration of novel mechanisms within the xanthine structural class.
Metescufylline epitomizes the molecular hybridization approach, where two distinct bioactive pharmacophores—each with known biological activities—are combined covalently or ionically to create a new chemical entity with potentially synergistic or novel properties. This contrasts with earlier derivatization strategies focused on incremental modifications (e.g., alkyl chain extensions or simple salt formations like aminophylline). Academically, it serves as a teachable example for:
While classical xanthines like theophylline act via non-selective phosphodiesterase (PDE) inhibition and adenosine receptor antagonism (A1, A2B), Metescufylline’s proposed mechanisms highlight broader potential:
This divergence underscores the academic value of Metescufylline: it represents an attempt to shift xanthine pharmacology away from bronchial smooth muscle relaxation (and its associated side effect profile) towards targeted vascular protective and anti-inflammatory effects.
Table 4: Academic Research Applications of Metescufylline
Research Domain | Application of Metescufylline | Academic Contribution |
---|---|---|
Vascular Pharmacology | Model compound for studying capillary permeability, endothelial cell protection, and microcirculatory regulation | Provides tool to dissect pathways of vascular stabilization independent of classical vasodilation |
Medicinal Chemistry | Case study in ionic salt formation between complex pharmacophores; Example of coumarin-xanthine hybrid design | Informs design principles for bifunctional drugs; illustrates synthetic strategies for complex salt APIs |
Molecular Pharmacology | Probe for investigating novel mechanisms linking purinergic signaling and vascular inflammation | Helps elucidate roles of xanthine scaffolds beyond PDE/adenosine receptor blockade |
Analytical Chemistry | Subject for developing separation and detection methods for complex hybrid molecules (HPLC-MS/MS) | Advances analytical techniques for structurally complex pharmaceuticals and metabolites |
Within academic laboratories, Metescufylline serves as:
Its significance lies less in widespread clinical translation and more in its embodiment of sophisticated chemical design strategies aimed at overcoming historical limitations of a well-established drug class, offering enduring lessons for future pharmaceutical innovation.
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7